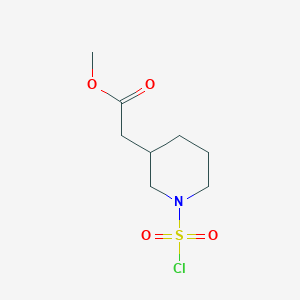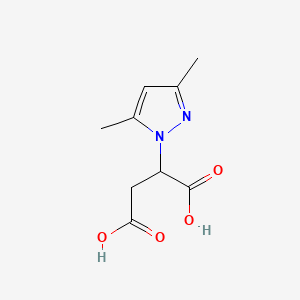
3,4-dihydro-1(2H)-quinolinyl(2-thienyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dihydro-1(2H)-quinolinyl(2-thienyl)methanone, also known as 2-thienyl-3,4-dihydro-1(2H)-quinolin-1-one, is an organic compound that is widely used in scientific research. It is a member of the quinoline family and is a derivative of the quinoline nucleus. It has been studied extensively in the fields of organic and medicinal chemistry and has been found to have a wide range of applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study by Alizadeh and Roosta (2018) developed an efficient, mild protocol for synthesizing aryl(thieno[2,3-b]quinolin-2-yl)methanone derivatives through a sequential multi-component reaction, yielding excellent products within short times. This synthesis approach could be pivotal for producing compounds with potential applications in medicinal chemistry and materials science (Alizadeh & Roosta, 2018).
Spectroscopic Properties
- Research by Al-Ansari (2016) investigated the electronic absorption, excitation, and fluorescence properties of specific 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones. This study highlights the influence of structure and solvent environment on the spectroscopic behavior of these compounds, essential for developing fluorescent markers or sensors (Al-Ansari, 2016).
Photocyclisation and Regiochemistry
- A photocyclisation study of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes by Austin et al. (2007) provided a convenient synthesis route for various annulated quinolines, demonstrating the scope and regiochemistry of these reactions. Such synthetic pathways are crucial for designing quinoline-based compounds for material or pharmaceutical applications (Austin et al., 2007).
Novel Synthesis Approaches
- Shiri et al. (2016) described a novel synthesis of tricyclic 2-(cyclohexylimino)thieno[2,3-b]quinolin-3(2H)-ones, highlighting the high atom economy and potential for creating highly conjugated compounds. This synthesis could be leveraged for developing new materials with unique electronic properties (Shiri et al., 2016).
Conductivity and Polymerization
- A study on the electrochemical copolymerization of thieno[2,3-b]quinoline derivatives by Turac et al. (2011) explored the synthesis and characterization of conducting copolymers. This research is significant for the development of conductive materials for electronic applications (Turac et al., 2011).
Wirkmechanismus
Target of Action
Similar compounds have been tested for their in-vitro anticancer activity against various cancer cell lines .
Biochemical Pathways
Similar compounds have shown pharmacological potential as antiviral, antimicrobial, antitumor, and have shown activity against parkinson’s disease, skin cancer cell lines (g-361), cns cancer (sf-268), and human leukemia (hl-60) .
Result of Action
Similar compounds have demonstrated good to moderate anticancer activity, most of the compounds show activity against renal cancer cell lines .
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl(thiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS/c16-14(13-8-4-10-17-13)15-9-3-6-11-5-1-2-7-12(11)15/h1-2,4-5,7-8,10H,3,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOXWMYBGUNLJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-chlorophenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2916822.png)


![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2916825.png)
![Ethyl (1S,5S)-2-oxobicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2916826.png)

![8-(2-(Indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2916828.png)

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2916830.png)
![ethyl 3-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-3-oxopropanoate](/img/structure/B2916831.png)
